2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile
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Overview
Description
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile is a complex organic compound that features a quinoline core, a pyrazole ring, and an azetidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.
Azetidine Formation: The azetidine ring can be formed by cyclization of an appropriate amine precursor.
Coupling Reactions: The brominated pyrazole is coupled with the azetidine derivative using a palladium-catalyzed cross-coupling reaction.
Quinoline Core Formation: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and aldehydes.
Final Coupling: The final step involves coupling the quinoline core with the pyrazole-azetidine intermediate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinoline core using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromo substituent on the pyrazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and palladium catalysts for cross-coupling reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile
- 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile
- 2-{3-[(4-fluoro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile
Uniqueness
The uniqueness of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromo substituent can influence the compound’s interactions with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C17H14BrN5 |
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Molecular Weight |
368.2 g/mol |
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H14BrN5/c18-15-7-20-23(11-15)10-12-8-22(9-12)17-14(6-19)5-13-3-1-2-4-16(13)21-17/h1-5,7,11-12H,8-10H2 |
InChI Key |
XBTNLCZQGOUCIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=C2C#N)CN4C=C(C=N4)Br |
Origin of Product |
United States |
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